6-CHLORO-N-[(FURAN-2-YL)METHYL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE
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Overview
Description
6-Chloro-N-[(furan-2-yl)methyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a furan ring, and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(furan-2-yl)methyl]-2-phenylquinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the furan ring, and the attachment of the carboxamide group. One common synthetic route involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of Furan Ring: The furan ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a furan boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.
Attachment of Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, which involves the reaction of an amine with a carboxylic acid derivative in the presence of a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[(furan-2-yl)methyl]-2-phenylquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include primary amines, secondary amines, and thiols.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-N-[(furan-2-yl)methyl]-2-phenylquinoline-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry:
Organic Synthesis: The unique structure of this compound makes it a valuable intermediate in the synthesis of other complex organic molecules.
Biological Studies: This compound can be used as a probe to study the biological activity of quinoline derivatives and their interactions with various biomolecules.
Industrial Applications: This compound can be used as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(furan-2-yl)methyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with specific receptors on the surface of cells, leading to the modulation of various cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide: This compound shares the furan ring and carboxamide group but has a different core structure.
N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide: This compound shares the quinoline core and carboxamide group but lacks the chlorine atom.
Uniqueness
6-Chloro-N-[(furan-2-yl)methyl]-2-phenylquinoline-4-carboxamide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2/c22-15-8-9-19-17(11-15)18(21(25)23-13-16-7-4-10-26-16)12-20(24-19)14-5-2-1-3-6-14/h1-12H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCFOCWSYAOWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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